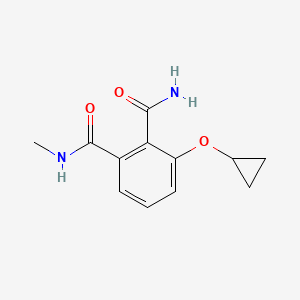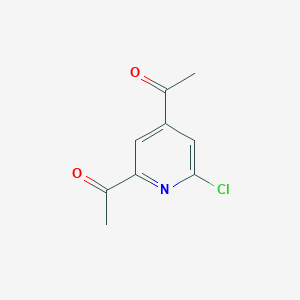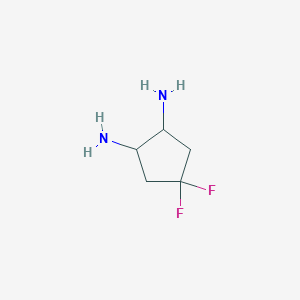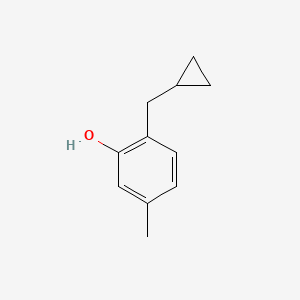
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core. It is known for its high purity, typically not less than 98% .
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide involves several steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with methylamine under controlled conditions.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of cyclopropyl and isopropyl alcohols in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or isopropoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development. Its effects on specific molecular targets are of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-isopropyl-N-methylbenzamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group.
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide: This compound features dimethyl substitution on the benzamide core and has a molecular weight of 263.33 g/mol.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-9(2)17-12-7-4-10(14(16)15-3)8-13(12)18-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QYNCWFRWHFPTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















